molecular formula C14H15ClFN B6187908 1-(4-fluorophenyl)-2-phenylethan-1-amine hydrochloride CAS No. 133235-78-6

1-(4-fluorophenyl)-2-phenylethan-1-amine hydrochloride

Cat. No.: B6187908
CAS No.: 133235-78-6
M. Wt: 251.7
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Description

1-(4-Fluorophenyl)-2-phenylethan-1-amine hydrochloride is a chemical compound known for its diverse applications in scientific research. This compound features a fluorine atom attached to a phenyl ring, which is connected to an ethylamine group. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-2-phenylethan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and phenylacetonitrile.

    Formation of Intermediate: These starting materials undergo a condensation reaction in the presence of a base such as sodium ethoxide to form 1-(4-fluorophenyl)-2-phenylethanenitrile.

    Reduction: The nitrile group is then reduced to an amine using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Hydrochloride Salt Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large reactors to handle the increased volume of reactants.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Purification: Employing advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-2-phenylethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-2-phenylethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Employed in studies involving receptor binding and neurotransmitter activity.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-2-phenylethan-1-amine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It primarily targets neurotransmitter receptors in the brain, influencing their activity.

    Pathways Involved: The compound modulates signaling pathways associated with neurotransmission, potentially affecting mood, cognition, and behavior.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-2-phenylethan-1-amine hydrochloride
  • 1-(4-Bromophenyl)-2-phenylethan-1-amine hydrochloride
  • 1-(4-Methylphenyl)-2-phenylethan-1-amine hydrochloride

Comparison:

  • Uniqueness: The presence of the fluorine atom in 1-(4-fluorophenyl)-2-phenylethan-1-amine hydrochloride imparts unique electronic properties, influencing its reactivity and interaction with biological targets.
  • Reactivity: Fluorine’s high electronegativity and small size make this compound more resistant to metabolic degradation compared to its chloro, bromo, and methyl analogs.

This detailed overview highlights the significance of this compound in various fields of research and its unique chemical properties

Properties

CAS No.

133235-78-6

Molecular Formula

C14H15ClFN

Molecular Weight

251.7

Purity

95

Origin of Product

United States

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